3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl
Overview
Description
3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features a bromomethyl group and a fluoro substituent on the biphenyl structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl typically starts with the bromination of 3-methyl-3’-fluoro-1,1’-biphenyl.
Industrial Production Methods: Industrial production of 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl involves large-scale bromination and fluorination processes, often optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these reactions.
Types of Reactions:
Substitution Reactions: 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl undergoes nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is also a key intermediate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl involves its reactivity as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The fluoro substituent can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
3-(Bromomethyl)-1,1’-biphenyl: Lacks the fluoro substituent, resulting in different reactivity and applications.
3-(Chloromethyl)-3’-fluoro-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and reaction conditions.
3-(Bromomethyl)-4’-fluoro-1,1’-biphenyl: The fluoro substituent is positioned differently, affecting the compound’s chemical behavior.
Uniqueness: 3-(Bromomethyl)-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of the bromomethyl and fluoro groups, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
IUPAC Name |
1-(bromomethyl)-3-(3-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANNLYVBVMHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604868 | |
Record name | 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83169-84-0 | |
Record name | 3-(Bromomethyl)-3'-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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